molecular formula C23H18FN5O2S B2708498 3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-71-7

3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2708498
CAS No.: 866812-71-7
M. Wt: 447.49
InChI Key: SJLWKRIIJJQRIA-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a sophisticated small molecule inhibitor of significant interest in kinase research and oncology drug discovery. This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline chemical class, which is known to target the ATP-binding site of various protein kinases. The structural motif is designed to act as a potent and selective inhibitor, with potential activity against a range of tyrosine and serine/threonine kinases . Its primary research value lies in its application as a chemical probe to elucidate complex kinase-mediated signaling pathways, particularly those involved in cell proliferation, survival, and angiogenesis. Researchers utilize this compound to investigate the mechanistic underpinnings of diseases like cancer and to explore potential therapeutic strategies by modulating specific kinase activities. The benzenesulfonyl and fluorophenyl substituents are key to its binding affinity and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing next-generation targeted therapies. This reagent is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c1-14-7-12-18(13-15(14)2)32(30,31)23-22-26-21(25-17-10-8-16(24)9-11-17)19-5-3-4-6-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLWKRIIJJQRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the quinazoline moiety: This step often involves the use of quinazoline derivatives and suitable coupling reactions.

    Sulfonylation and fluorination:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the triazoloquinazoline backbone but differ in sulfonyl and amine substituents, leading to variations in physicochemical and biological properties:

Compound ID (Reference) Sulfonyl Substituent Amine Substituent Key Features
Target Compound 3,4-dimethylbenzenesulfonyl 4-fluorophenyl Enhanced hydrophobicity and electron-withdrawing effects from fluorine .
7-Chloro-N-(4-isopropylphenyl) Phenylsulfonyl 4-isopropylphenyl Chlorine at position 7 increases electrophilicity; isopropyl enhances lipophilicity.
3-[(2,5-Dimethylphenyl)sulfonyl] 2,5-dimethylbenzenesulfonyl 4-methylbenzyl Methylbenzyl group may improve membrane permeability; 2,5-dimethyl sulfonyl alters steric effects.
N-(4-Ethoxyphenyl) Benzenesulfonyl 4-ethoxyphenyl Ethoxy group introduces polarity and hydrogen-bonding potential.
N-(2-Methoxy-5-methylphenyl) 3,4-dimethylbenzenesulfonyl 2-methoxy-5-methylphenyl Methoxy and methyl groups create a polar-apolar balance for receptor binding.

Physicochemical Properties

  • Steric Hindrance : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces greater steric bulk than phenylsulfonyl () or 2,5-dimethylbenzenesulfonyl (), which may limit off-target interactions .
  • Solubility : The 4-fluorophenylamine group reduces aqueous solubility compared to the ethoxy group in but improves lipid bilayer penetration .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazoloquinazoline class and features a unique combination of substituents that enhance its reactivity and biological profile.

Chemical Structure and Properties

The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with a sulfonyl group and a fluorophenyl substituent. These structural elements are crucial for its interaction with biological targets.

Component Description
Triazole Ring Provides stability and potential for hydrogen bonding.
Quinazoline Core Associated with diverse biological activities including anticancer properties.
Sulfonyl Group Enhances solubility and may influence enzyme interactions.
Fluorophenyl Substituent Modifies electronic properties, potentially improving binding affinity to targets.

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It is believed to inhibit specific enzymes or receptors involved in cell growth and division, thereby modulating cellular pathways linked to cancer progression. For instance, preliminary studies have shown its ability to interfere with pathways critical for tumor cell survival.

  • Mechanism of Action : The exact mechanisms are still under investigation; however, it is hypothesized that the compound may induce apoptosis in cancer cells by disrupting signaling pathways associated with cell proliferation.

Enzyme Inhibition

The compound's interactions with various enzymes have been a focus of study. It appears to bind selectively to certain targets involved in metabolic processes, which could lead to the development of new therapeutic agents.

  • Target Enzymes : Potential targets include kinases and phosphatases that play crucial roles in signal transduction pathways.

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of the compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 values indicated significant potency compared to standard chemotherapeutics.
  • Mechanistic Insights : Further investigations using molecular docking simulations suggested that the compound effectively binds to the ATP-binding site of specific kinases, leading to an inhibition of downstream signaling pathways associated with tumor growth.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds in terms of structure and activity:

Compound Name Structure Features Biological Activity
7-Chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-A]quinazolin-5-amineContains a phenylsulfonyl groupPotential enzyme inhibition
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-[1H]-triazoleDifferent substituents on the triazole ringAntimicrobial properties
QuinazolinonesCore quinazoline structure with varied substituentsDiverse biological activities including anticancer

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline precursors. A common approach is nucleophilic substitution at the triazoloquinazoline core. For example:

  • Step 1 : React a halogenated triazoloquinazoline (e.g., 7-chloro derivative) with 4-fluoroaniline under reflux in ethanol to introduce the N-(4-fluorophenyl) group .
  • Step 2 : Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonyl moiety.
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) ensures high purity .

Basic: What safety protocols are critical during handling?

  • Storage : Store in airtight containers at –20°C, protected from moisture and heat (P210 guidelines) .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation or skin contact (P201/P202 protocols) .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can contradictory NMR and X-ray crystallography data be resolved?

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects.

  • Mitigation : Perform DFT calculations to model solution-phase conformers and compare with crystallographic data .
  • Validation : Use variable-temperature NMR to assess dynamic behavior in solution .

Advanced: What strategies improve synthetic yield and selectivity?

  • Optimize Reaction Conditions : Increase amine nucleophilicity by using polar aprotic solvents (e.g., DMF) or microwave-assisted heating .
  • Catalysis : Employ transition-metal catalysts (e.g., CuI) to enhance regioselectivity during triazole formation .
  • Byproduct Analysis : Monitor reactions via TLC/HPLC to identify side products (e.g., over-sulfonylated derivatives) .

Basic: Which characterization techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration and coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen bonding) .

Advanced: How to design assays for evaluating biological activity?

  • Target Selection : Prioritize kinases or phosphodiesterases based on structural analogs (e.g., triazoloquinazoline inhibitors) .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with IC50_{50} determination. Include controls like staurosporine for validation .
  • Cytotoxicity Screening : Test on Daphnia magna or human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How to analyze degradation products under varying pH/temperature?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • Analytical Tools : UPLC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide or fluorophenyl cleavage) .
  • Kinetic Modeling : Plot degradation rates to predict shelf-life under storage conditions .

Basic: Which solvents are compatible for solubility testing?

  • Polar Solvents : DMSO or ethanol (used in synthesis) are preferred for stock solutions .
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) with co-solvents (e.g., <1% Tween-80) for biological assays .

Advanced: What computational methods predict structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Train models on triazoloquinazoline derivatives to correlate substituent effects (e.g., sulfonyl groups) with bioactivity .

Advanced: How to address low solubility in pharmacological assays?

  • Formulation Strategies : Use cyclodextrin inclusion complexes or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

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